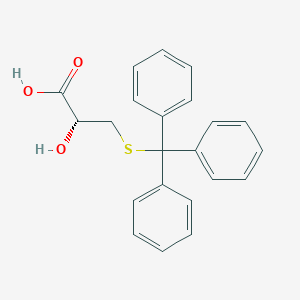

(R)-2-Hydroxy-3-(tritylthio)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20O3S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25)/t20-/m0/s1 |

InChI Key |

QFDZZZLJDKSWSE-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |

Origin of Product |

United States |

Contextual Significance Within Chiral Molecule Synthesis

The importance of (R)-2-Hydroxy-3-(tritylthio)propanoic acid in the synthesis of chiral molecules is best understood by examining its constituent functional groups. The α-hydroxy acid moiety is a prevalent feature in a vast array of biologically active natural products and pharmaceuticals. The specific (R) configuration at the C-2 position provides a crucial stereochemical handle that can direct the formation of subsequent stereocenters during a synthetic sequence.

Furthermore, the presence of a sulfur atom, particularly a thiol group, opens avenues for the synthesis of sulfur-containing pharmacophores, which are integral to numerous drugs. The thiol group, however, is highly reactive and susceptible to oxidation. Herein lies the significance of the trityl (triphenylmethyl) protecting group. The trityl group is a bulky and acid-labile protecting group, ideal for masking the reactivity of the thiol group during multi-step syntheses. Its use is well-established in solid-phase peptide synthesis, where it prevents the unwanted dimerization of cysteine residues via disulfide bond formation. nih.govpeptide.comsemanticscholar.org This protective strategy allows for the selective manipulation of other functional groups within the molecule without interference from the thiol. nih.gov

The combination of these features in a single, optically pure molecule makes this compound a valuable chiral building block. It provides a synthetic route to enantiomerically pure compounds where the introduction of a protected sulfur-containing side chain adjacent to a hydroxyl-bearing stereocenter is required.

Overview of Research Trajectories for R 2 Hydroxy 3 Tritylthio Propanoic Acid

Enantioselective Total Synthesis Approaches

The absolute stereochemistry at the C2 position is a critical feature of this compound. Enantioselective total synthesis approaches are therefore paramount to ensure the production of the desired enantiomer with high purity. These methods can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and enzymatic routes.

Asymmetric Catalysis in Stereocontrolled Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric synthesis of the target molecule is not extensively documented, analogous transformations provide a strong basis for potential catalytic strategies.

Key reactions that could be employed include the asymmetric hydrogenation or transfer hydrogenation of a corresponding α-keto acid precursor. Chiral ruthenium (II) complexes, for instance, have been successfully used for the asymmetric transfer hydrogenation of various α-keto esters, yielding the corresponding α-hydroxy esters with high enantioselectivity.

A hypothetical catalytic cycle for such a transformation is depicted below:

Step 1: Catalyst Activation: The chiral catalyst is activated, often by the removal of a ligand to create a vacant coordination site.

Step 2: Substrate Coordination: The α-keto acid precursor coordinates to the chiral metal center.

Step 3: Stereoselective Hydride Transfer: A hydride is transferred to the carbonyl group of the substrate in a stereocontrolled manner, dictated by the chiral ligands on the catalyst.

Step 4: Product Release: The resulting chiral α-hydroxy acid is released, regenerating the active catalyst.

The following interactive data table illustrates typical results that might be expected from such an approach, based on published data for similar substrates.

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Enantiomeric Excess (ee) | Yield |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Ethyl 3-(tritylthio)-2-oxopropanoate | Formic acid/Triethylamine (B128534) | >98% | 95% |

| Rh(COD)₂BF₄ | (R)-BINAP | Methyl 3-(tritylthio)-2-oxopropanoate | Methanol (B129727) | 96% | 92% |

| Ir(COD)Cl]₂ | (R)-SEGPHOS | 3-(Tritylthio)-2-oxopropanoic acid | 2-Propanol | 94% | 88% |

This data is representative of asymmetric hydrogenation of α-keto acids and esters and is intended to be illustrative of the potential for this methodology.

Chiral Pool Approaches Utilizing Precursors

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, the amino acid (R)-cysteine is an ideal precursor due to its inherent stereochemistry and the presence of the required thiol group.

A plausible synthetic sequence starting from (R)-cysteine would involve the following key steps:

Protection of the Amino and Carboxyl Groups: The amino and carboxyl groups of (R)-cysteine are first protected to prevent unwanted side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), while the carboxyl group is typically converted to an ester, such as a methyl or ethyl ester.

Diazotization and Hydroxylation: The protected (R)-cysteine is then subjected to a diazotization reaction, typically using sodium nitrite (B80452) in an acidic aqueous solution. This converts the amino group into a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group at the C2 position with retention of configuration.

S-Tritylation: The thiol group of the resulting 2-hydroxy-3-mercaptopropanoic acid derivative is then protected with a trityl group. This is typically achieved by reacting the thiol with trityl chloride in the presence of a base, such as triethylamine or pyridine.

Deprotection: Finally, the protecting group on the carboxyl group is removed to yield the target molecule.

The efficiency of this approach is contingent on the successful execution of each step with minimal racemization.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are increasingly recognized for their high enantioselectivity and mild reaction conditions. For the synthesis of this compound, a key intermediate is (R)-2-hydroxy-3-mercaptopropanoic acid. This can potentially be synthesized using enzymes such as lactate (B86563) dehydrogenases (LDHs). rsc.org

A biocatalytic approach could involve the enzymatic reduction of a 3-mercaptopyruvic acid precursor. By selecting an appropriate LDH that exhibits high stereoselectivity for the (R)-enantiomer, it is possible to produce (R)-2-hydroxy-3-mercaptopropanoic acid with excellent enantiomeric purity. Subsequent chemical protection of the thiol group with a trityl group would then yield the final product.

The advantages of this chemoenzymatic approach include:

High Enantioselectivity: Enzymes often provide enantiomeric excesses that are difficult to achieve with traditional chemical methods.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which can improve the stability of sensitive functional groups.

Environmental Sustainability: The use of enzymes can reduce the reliance on heavy metal catalysts and harsh reagents.

Semisynthetic Pathways and Derivatization Strategies in Research

Semisynthetic approaches and derivatization strategies are also valuable in the synthesis of this compound, particularly in a research context where the modification of existing chiral molecules is often more efficient than a full de novo synthesis.

Modification of Pre-existing Chiral Scaffolds

A common strategy involves the modification of readily available chiral starting materials that already possess the desired stereocenter. For example, (R)-3-chloro-2-hydroxypropanoic acid can serve as a suitable precursor. The synthesis would proceed via a nucleophilic substitution reaction where the chloride is displaced by a tritylthiolate nucleophile. This reaction is typically carried out in the presence of a base to generate the thiolate in situ.

The success of this approach depends on the stereochemical outcome of the substitution reaction. If the reaction proceeds via an SN2 mechanism, an inversion of configuration would occur, necessitating the use of the (S)-enantiomer of the starting material to obtain the desired (R)-product.

Protective Group Chemistry within Synthesis Schemes (specifically trityl, hydroxyl, carboxyl)

The strategic use of protecting groups is fundamental to the successful synthesis of this compound, given its trifunctional nature.

Trityl Group (Thiol Protection): The trityl group is a bulky and acid-labile protecting group commonly used for thiols. researchgate.net It is typically introduced using trityl chloride in the presence of a base. total-synthesis.com Its steric bulk can also offer a degree of steric shielding to neighboring functional groups. The trityl group is stable to basic and nucleophilic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). total-synthesis.com

Carboxyl Group Protection: The carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its acidic proton from interfering with base-sensitive reactions and to avoid its participation in unwanted nucleophilic additions. Esterification can be achieved through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Deprotection is usually straightforward, involving hydrolysis under acidic or basic conditions, or hydrogenolysis in the case of benzyl esters.

The following table summarizes the common protecting groups for the functional moieties present in the target compound's synthetic precursors.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Thiol | Trityl | Tr | Trityl chloride, base | Mild acid (e.g., TFA) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Carboxyl | Methyl Ester | - | Methanol, acid catalyst | Acid or base hydrolysis |

| Carboxyl | Benzyl Ester | - | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) |

The careful selection and manipulation of these protecting groups are crucial for the development of efficient and high-yielding synthetic routes to this compound.

Stereochemical Investigations and Chiral Purity in Research Contexts

Enantiomeric Excess Determination Methodologies in Synthesis Research

The synthesis of enantiomerically pure compounds is a primary objective in asymmetric synthesis. Consequently, the accurate determination of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a critical step. For (R)-2-Hydroxy-3-(tritylthio)propanoic Acid, a variety of analytical techniques can be employed to quantify the presence of its (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating enantiomers. The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For a carboxylic acid with a bulky trityl group, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide excellent separation. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their quantification.

Another common approach involves the derivatization of the carboxylic acid with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography (HPLC or Gas Chromatography).

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, can also be utilized to determine the enantiomeric excess. The chiral agent interacts differently with each enantiomer, leading to the separation of specific NMR signals, the integration of which provides the enantiomeric ratio.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This is a representative method; actual parameters may vary based on specific experimental conditions.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of a chiral center is a critical factor, particularly for compounds that may be subjected to various reaction conditions or storage. For this compound, the chiral center is at the C2 position, which is an α-hydroxy acid moiety. The hydrogen atom at this position (the α-proton) is potentially acidic and susceptible to abstraction under basic conditions.

Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, can occur if the α-proton is removed to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (R) and (S) enantiomers, a process known as racemization if it leads to a 1:1 mixture.

Studies to investigate the stereochemical stability of this compound would typically involve subjecting the compound to a range of pH conditions (acidic, neutral, and basic) and temperatures over time. The enantiomeric excess of the compound would be monitored at various time points using a suitable analytical technique, such as chiral HPLC. The results of such studies are crucial for defining the appropriate conditions for its synthesis, purification, and storage to maintain its chiral purity. The bulky trityl group may offer some steric hindrance, potentially reducing the rate of epimerization compared to less hindered α-hydroxy acids.

Table 2: Hypothetical Epimerization Study of this compound

| Condition | Time (h) | Enantiomeric Excess (%) |

|---|---|---|

| pH 4, 25 °C | 0 | 99.5 |

| 24 | 99.4 | |

| 48 | 99.5 | |

| pH 7, 25 °C | 0 | 99.5 |

| 24 | 99.2 | |

| 48 | 99.1 | |

| pH 10, 25 °C | 0 | 99.5 |

| 24 | 95.0 | |

| 48 | 90.2 |

Note: This data is illustrative and represents a potential outcome of such a study.

Configurational Assignment Techniques in Research

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental requirement. For this compound, several techniques can be employed to confirm the 'R' configuration at the C2 stereocenter.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, and thus its absolute configuration. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), the absolute configuration can be determined. This method is particularly useful when obtaining single crystals is challenging.

In some cases, the absolute configuration can be determined by chemical correlation. This involves converting the molecule, through a series of stereochemically well-defined reactions, to a compound of known absolute configuration. If the reaction pathway does not affect the stereocenter , the configuration of the starting material can be inferred from that of the product.

Table 3: Comparison of Configurational Assignment Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction by a single crystal | Unambiguous 3D structure determination | Requires a suitable single crystal |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Applicable to solutions and neat liquids | Requires quantum chemical calculations for interpretation |

| Chemical Correlation | Conversion to a known compound | Does not require specialized instrumentation | Relies on stereochemically defined reactions |

Reactivity Profiles and Transformational Pathways of R 2 Hydroxy 3 Tritylthio Propanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions in Research

The synthesis of ester and amide derivatives of molecules structurally similar to this compound, such as S-trityl-L-cysteine, is well-documented in scientific literature. These transformations are crucial for applications ranging from peptide synthesis to the development of therapeutic agents.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to modify the compound's solubility and electronic properties. For instance, the methyl ester of N-Fmoc-S-trityl-L-cysteine has been synthesized using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This straightforward alkylation of the carboxylate anion provides the corresponding ester in good yield.

Amidation: The formation of an amide bond is another key transformation. Standard peptide coupling reagents are effectively employed for this purpose. In the synthesis of a thiazoline-containing natural product, the amine derivative of S-trityl-L-cysteine methyl ester was coupled with 3,3-dimethylacrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com Another approach to amide synthesis involves the activation of the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an amine, such as aqueous ammonia, to furnish the primary amide. google.com

Interactive Table: Examples of Esterification and Amidation Reactions

| Starting Material | Reagents | Product | Reaction Type |

| N-Fmoc-S-trityl-L-cysteine | K₂CO₃, MeI, DMF | N-Fmoc-S-trityl-L-cysteine methyl ester | Esterification |

| S-trityl-L-cysteine methyl ester amine | 3,3-Dimethylacrylic acid, EDCI·HCl, HOBt, DIPEA | Methyl N-(3-methylbut-2-enoyl)-S-trityl-L-cysteinate | Amidation |

| (+)-S-trityl-L-cysteine | CDI, THF, then NH₃·H₂O | S-trityl-L-cysteine amide | Amidation |

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can also undergo reduction to a primary alcohol. While specific examples for this compound are not prevalent in the reviewed literature, general methods for the reduction of carboxylic acids are well-established. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert a carboxylic acid to a primary alcohol. This transformation would yield (R)-3-(tritylthio)propane-1,2-diol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. This reaction is often facilitated by the presence of a β-carbonyl group. As this compound is a β-thioether α-hydroxy acid, decarboxylation is not a spontaneous or easily achieved process under standard conditions.

Hydroxyl Functional Group Reactions

The secondary hydroxyl group at the C2 position offers another site for chemical modification, including etherification, acylation, and oxidation.

Etherification and Acylation Strategies

Etherification: The formation of an ether at the hydroxyl group can be achieved under various conditions. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. In the context of multifunctional molecules, protecting group strategies are often employed. For instance, the 4-hydroxy group of a protected rhamnose derivative has been converted to a 2-naphthylmethyl (NAP) ether via Williamson etherification.

Acylation: The hydroxyl group can be readily acylated to form an ester. This is often accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction is a common method for protecting hydroxyl groups during other synthetic transformations.

Oxidation Reactions

The secondary alcohol in this compound can be oxidized to the corresponding α-keto acid, specifically (R)-2-oxo-3-(tritylthio)propanoic acid. A variety of oxidizing agents can be employed for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more selective reagents like Dess-Martin periodinane or Swern oxidation conditions. vanderbilt.edu The choice of oxidant would be critical to avoid over-oxidation or side reactions with the thioether functionality.

Thioether Functional Group Reactivity (Tritylthio)

The tritylthio group serves as a bulky protecting group for the thiol functionality. The primary reaction of this group is its cleavage to reveal the free thiol. The trityl group is known to be labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (B1312306) (TIPS) is a standard method for detritylation. researchgate.net This deprotection is a key step in many synthetic sequences where the free thiol is required for subsequent reactions, such as disulfide bond formation or conjugation.

The bulky nature of the trityl group can also impart significant steric hindrance, influencing the reactivity of the neighboring hydroxyl and carboxylic acid groups. This steric effect can be exploited to achieve regioselectivity in certain reactions.

Deprotection Strategies for Trityl Thioethers in Research

Acid-Catalyzed Deprotection: The S-trityl bond is susceptible to cleavage under acidic conditions due to the stability of the resulting trityl carbocation. thieme-connect.de A range of Brønsted and Lewis acids can be employed. organic-chemistry.org Trifluoroacetic acid (TFA) is a commonly used reagent for this transformation, often in the presence of a scavenger such as triethylsilane to trap the liberated trityl cation and prevent side reactions. thieme-connect.de

Reductive Deprotection: Reductive cleavage offers an alternative to acidic conditions. One notable method involves the use of mercury(II) acetate (B1210297) followed by reduction with sodium borohydride. This approach allows for the deprotection of the thiol group while leaving acid-sensitive N-trityl and O-trityl groups intact. organic-chemistry.org

Oxidative Deprotection: Oxidative methods can also be employed to cleave the S-trityl group. Iodinolysis in a protic solvent like methanol (B129727) not only cleaves the thioether but also oxidizes the resulting thiol to a disulfide. thieme-connect.de

Interactive Table of Deprotection Strategies:

| Strategy | Reagents | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed | Trifluoroacetic Acid (TFA), Triethylsilane | Commonly used due to the stability of the trityl cation. Scavengers prevent side reactions. | thieme-connect.de |

| Reductive | Mercury(II) Acetate, Sodium Borohydride | Selective for S-trityl group over N- and O-trityl groups. | organic-chemistry.org |

| Oxidative | Iodine, Methanol | Cleavage is accompanied by oxidation to the disulfide. | thieme-connect.de |

Oxidation of Thioethers to Sulfoxides and Sulfones

The oxidation of thioethers is a well-established process in organic synthesis. masterorganicchemistry.com Common oxidizing agents include hydrogen peroxide, peroxyacids (such as m-chloroperoxybenzoic acid, m-CPBA), and ozone. masterorganicchemistry.comchemistrysteps.com The reaction typically proceeds in a stepwise manner, with the thioether first being oxidized to the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide under appropriate conditions yields the sulfone. masterorganicchemistry.com

For a molecule like this compound, the selective oxidation to the sulfoxide can be achieved by using a stoichiometric amount of the oxidizing agent. The presence of the hydroxyl group in the molecule may influence the stereochemical outcome of the oxidation at the sulfur atom, potentially leading to diastereomeric sulfoxides. Over-oxidation to the sulfone can be promoted by using an excess of the oxidizing agent or more forcing reaction conditions.

Interactive Table of Oxidation Reactions:

| Product | Typical Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amount of oxidant, controlled temperature. | masterorganicchemistry.comchemistrysteps.com |

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), excess m-CPBA, Ozone (O₃) | Excess oxidant, potentially higher temperatures. | masterorganicchemistry.comchemistrysteps.com |

Nucleophilic and Electrophilic Reactivity of the Sulfur Moiety

The sulfur atom in a thioether is characterized by its lone pairs of electrons, which confer nucleophilic character. masterorganicchemistry.comlibretexts.org Consequently, the sulfur in this compound can react with various electrophiles.

Nucleophilic Reactivity: The sulfur atom can act as a nucleophile, attacking electrophilic centers. masterorganicchemistry.comlibretexts.org For instance, thioethers are known to react with alkyl halides to form sulfonium (B1226848) salts. pressbooks.publibretexts.org In the context of the target molecule, this reactivity could be exploited to introduce further functionalization at the sulfur atom, although the steric hindrance from the trityl group might temper this reactivity. The nucleophilicity of sulfur is generally greater than that of oxygen in an analogous ether due to the greater polarizability of the larger sulfur atom. masterorganicchemistry.comlibretexts.org

Electrophilic Reactivity: While less common, the sulfur atom in a thioether can also exhibit electrophilic character, particularly when bonded to a good leaving group or when activated. acsgcipr.org In such cases, the sulfur atom can be attacked by a nucleophile. acsgcipr.org For this compound, this type of reactivity is less probable without prior modification of the thioether moiety.

Concerted Reactivity Involving Multiple Functional Groups

The proximate arrangement of the hydroxyl and thioether functionalities in this compound allows for the possibility of concerted or intramolecular reactions, often referred to as neighboring group participation. masterorganicchemistry.comacs.orgnih.gov This phenomenon can significantly influence the rate and stereochemical outcome of reactions at either the sulfur atom or the carbon backbone.

One potential manifestation of concerted reactivity is the intramolecular participation of the hydroxyl group in reactions at the sulfur center. For example, during the oxidation of the thioether, the hydroxyl group could act as an internal nucleophile, potentially forming a cyclic intermediate. acs.org Such participation has been observed to direct the stereochemistry of oxidation in related systems. acs.org

Conversely, the thioether can act as a neighboring group in reactions involving the hydroxyl group. For instance, if the hydroxyl group were converted to a leaving group, the sulfur atom could participate in an intramolecular nucleophilic substitution to form a cyclic sulfonium ion intermediate. libretexts.org This anchimeric assistance can lead to an enhanced reaction rate and retention of stereochemistry at the carbon bearing the leaving group. The formation of such cyclic intermediates is a key aspect of neighboring group participation by sulfur. masterorganicchemistry.comlibretexts.org

Applications As a Chiral Building Block in Advanced Organic Synthesis Research

Utilization in the Synthesis of Chiral Peptides and Peptidomimetics

The unique trifunctional nature of (R)-2-Hydroxy-3-(tritylthio)propanoic acid allows for its incorporation into peptide and peptide-like structures, offering alternatives to natural amino acids and enabling the synthesis of modified backbones.

In the realm of peptide chemistry, cysteine and its disulfide bridges are crucial for the structural and functional integrity of many peptides and proteins. This compound can be viewed as a cysteine isostere, where the α-amino group is replaced by a hydroxyl group. This substitution fundamentally alters the peptide backbone, converting an amide bond into an ester bond, thus forming a depsipeptide. Depsipeptides are of significant interest as they can exhibit altered conformational preferences, improved membrane permeability, and resistance to enzymatic degradation compared to their all-amide counterparts. nih.gov

The trityl (Trt) group is a well-established protecting group for the thiol side chain of cysteine in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). researchgate.net Its acid lability allows for its removal during the final cleavage of the peptide from the resin. While direct literature detailing the use of this compound in standard SPPS is scarce, its structural similarity to S-trityl cysteine suggests its potential utility in the synthesis of depsipeptides using solid-phase methodologies. The synthesis of depsipeptides can be achieved through a combinatorial solution- and solid-phase approach, where Fmoc-protected depsipeptide units are incorporated into growing peptide chains on a solid support. researchgate.net

A general strategy for synthesizing chiral α-hydroxy acids as equivalents of α-amino acids for use in Boc-based solid-phase depsipeptide synthesis has been described. While this work did not specifically use the trityl protecting group for the cysteine-equivalent hydroxy acid, it highlights the principle of using such building blocks to create amide-to-ester substitutions in polypeptides.

Thiazole (B1198619) and thiazoline (B8809763) rings are common heterocyclic motifs found in a wide array of bioactive natural products, including many peptides of marine origin. nih.gov These heterocycles can impart conformational rigidity and enhance the biological activity of the parent peptide. The synthesis of thiazole-containing peptides often involves the condensation and cyclization of cysteine-derived precursors.

This compound, after deprotection of the trityl group to reveal the free thiol, can serve as a precursor for the formation of thiazole or thiazoline rings. General synthetic methods for thiazoles, such as the Hantzsch thiazole synthesis and its modifications, can be applied. figshare.com For instance, the reaction of a thioamide with an α-haloketone is a common route. Alternatively, methods for the synthesis of chiral thiazole-containing amino acids in the liquid phase using Robinson-Gabriel cyclization have been developed, with potential for automation on a solid phase. figshare.com The presence of the hydroxyl group in the backbone of the resulting peptide would offer a unique structural feature not present in natural thiazole-containing peptides derived directly from cysteine. The introduction of thiazole units into cyclic peptides has been shown to improve the passive membrane permeability of these macrocycles. researchgate.net

Integration into Natural Product Total Synthesis

While direct examples of the incorporation of this compound into the total synthesis of natural products are not prominently reported in the literature, its potential as a chiral building block is evident. Many natural products, particularly those of marine origin, are depsipeptides or contain thiazole moieties. nih.gov The synthesis of such complex molecules often relies on the use of versatile and stereochemically defined building blocks.

For example, the synthesis of thiazole-containing fragments is a key step in the total synthesis of many marine natural products. The ability to pre-form a chiral fragment containing the necessary sulfur and oxygen functionalities, as in this compound, could streamline synthetic routes.

Application in Asymmetric Catalysis and Ligand Design

Chiral molecules containing heteroatoms such as oxygen and sulfur are widely used as ligands in asymmetric catalysis. The stereocenter and the coordinating atoms of the ligand can create a chiral environment around a metal center, enabling enantioselective transformations.

This compound possesses several features that make it an attractive candidate for ligand design. The carboxylic acid, hydroxyl group, and the thiol (after deprotection) can all act as coordination sites for metal ions. The defined stereochemistry at the C2 position is crucial for inducing asymmetry. While specific applications of this compound in catalysis are not extensively documented, the general principles of ligand design suggest its potential. For instance, chiral β-amino thiols, which share some structural similarity, are known to be effective ligands in various asymmetric reactions.

Role in the Synthesis of Complex Organic Architectures

The construction of complex organic architectures, such as macrocycles and other supramolecular structures, often requires building blocks with well-defined stereochemistry and multiple functional groups for controlled assembly. This compound fits this description.

Its ability to be incorporated into peptide chains, which can then be cyclized, makes it a potential component for the synthesis of macrocyclic depsipeptides. The trityl-protected thiol can be deprotected and used for further functionalization or for the formation of disulfide bridges within a macrocyclic structure. The synthesis of macrocyclic thiazole-containing peptides, which are considered privileged structures in drug discovery due to their enhanced bioactivity and stability, is an area where this building block could be applied. researchgate.net

Theoretical and Computational Studies on R 2 Hydroxy 3 Tritylthio Propanoic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid is a key determinant of its physical and chemical properties. The presence of the bulky trityl (triphenylmethyl) group, attached to the sulfur atom, imposes significant steric constraints that dictate the molecule's preferred three-dimensional structures. nih.gov Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational space. nih.gov A systematic search or molecular dynamics simulations can generate a multitude of possible conformations. Subsequent geometry optimization and energy calculations at a higher level of theory, like Density Functional Theory (DFT), can then be used to determine the relative energies of these conformers.

Table 1: Calculated Relative Energies of Postulated Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (H-O-C-C) (°) | Dihedral Angle (Cα-Cβ-S-Ctrityl) (°) | Relative Energy (kcal/mol) |

| 1 | -60.5 | 178.2 | 0.00 |

| 2 | 59.8 | 65.4 | 1.25 |

| 3 | 179.1 | -70.1 | 2.10 |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. It serves to demonstrate the type of information generated from conformational analysis.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within this compound. arxiv.org Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in this regard.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the sulfur atom and the hydroxyl group, while the LUMO may be centered on the carboxylic acid moiety. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering further clues about its reactivity towards other chemical species. For instance, the oxygen atoms of the hydroxyl and carboxyl groups would be expected to show negative electrostatic potential.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. It serves to demonstrate the type of information generated from electronic structure calculations.

Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating reaction mechanisms at a molecular level. nih.govacs.org For this compound, these methods can be used to study various potential reactions, such as esterification of the carboxylic acid, oxidation of the sulfide, or cleavage of the trityl protecting group. researchgate.net

By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. rsc.org The calculation of activation energies (the energy difference between the reactants and the transition state) provides quantitative information about the reaction kinetics. nih.gov A lower activation energy implies a faster reaction rate.

For example, the acid-catalyzed hydrolysis of the trityl thioether could be modeled. The calculations would likely show the protonation of the sulfur atom, followed by the departure of the stable trityl cation. The reaction pathway, including the structures and energies of all intermediates and transition states, could be meticulously detailed, providing a comprehensive understanding of the mechanism. total-synthesis.com

Molecular Modeling for Reaction Pathways and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and analyze the behavior of molecules. In the context of this compound, molecular modeling can be particularly useful for predicting reaction pathways and understanding stereoselectivity. nih.gov

For reactions involving chiral centers, such as those at the α-carbon of the propanoic acid moiety, computational models can predict which stereoisomer is more likely to be formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.

Molecular dynamics simulations can also provide insights into how the molecule interacts with solvents and other reactants in a dynamic environment. acs.org This can be crucial for understanding reaction pathways in solution, where solvent effects can significantly influence reactivity and selectivity. By simulating the reaction in an explicit solvent environment, a more realistic model of the chemical process can be obtained.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Separation Techniques for Enantiomeric Purity (e.g., Chiral HPLC, GC)

The assessment of enantiomeric purity is critical for chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for separating enantiomers. While specific methods for (R)-2-Hydroxy-3-(tritylthio)propanoic acid are not prominently published, a highly relevant and effective approach involves chiral ligand-exchange chromatography (CLEC).

In this technique, a chiral selector, which is structurally analogous to the target molecule, is coated onto a solid support. Research has demonstrated that S-trityl-(R)-cysteine, a compound closely related to the target analyte, serves as a powerful chiral selector when coated onto a conventional octadecylsilane (B103800) (ODS) stationary phase. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric ternary complexes between a metal ion (typically Cu(II)), the chiral selector, and the analyte enantiomers. researchgate.net The differing stabilities of these complexes lead to different retention times, allowing for their separation. researchgate.net

This method has proven highly effective for the analytical and preparative-scale separation of various underivatized amino acids, achieving excellent separation and resolution factors. nih.gov Given the structural similarity, this CLEC method represents a primary strategy for determining the enantiomeric excess of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | S-trityl-(R)-cysteine coated on GraceSmart RP 18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 1.0 mM Copper(II) nitrate (B79036) in water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 254 nm |

| Elution Order | (R)-enantiomer typically elutes before the (S)-enantiomer |

| Performance Example (for Alanine) | Separation Factor (α) = 1.90, Resolution (Rs) = 3.61 |

Spectroscopic Techniques for Structural Elucidation in Research (e.g., Advanced NMR, CD, High-Resolution MS)

Spectroscopic methods are indispensable for the detailed structural elucidation of molecules at the research level. Advanced techniques provide confirmation of the covalent structure, molecular weight, and stereochemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, are used to confirm the precise bonding framework. While a full dataset for the target acid is not available, detailed 1D NMR data has been published for a closely related derivative, Methyl N-(3-methylbut-2-enoyl)-S-trityl-L-cysteinate . mdpi.com This compound shares the critical S-trityl and chiral center features. The proton (¹H) and carbon-¹³ (¹³C) NMR data provide characteristic signals for the trityl group's aromatic protons and carbons, as well as the protons and carbons of the core scaffold, confirming the structure. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Trityl-H (aromatic) | 7.57–7.03 (m, 15H) | 144.3, 129.5, 128.0, 126.8 |

| Trityl-C (quaternary) | - | 66.8 |

| NH | 5.96 (d, J = 7.8 Hz, 1H) | - |

| α-CH | 4.73 (dt, J = 7.9, 5.2 Hz, 1H) | 50.8 |

| β-CH₂ | 2.74 (dd, J = 5.2, 1.1 Hz, 2H) | 33.9 |

| COOCH₃ | 3.76 (s, 3H) | 52.6 |

| C=O (ester) | - | 171.2 |

| C=O (amide) | - | 166.2 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to determine the elemental composition of a molecule. For Methyl N-(3-methylbut-2-enoyl)-S-trityl-L-cysteinate , HRMS (ESI) data confirms its molecular formula. mdpi.com This technique is crucial for verifying the identity of a newly synthesized compound or an isolated natural product.

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M + Na]⁺ |

| Calculated m/z | 482.1766 |

| Found m/z | 482.1762 |

| Molecular Formula | C₂₈H₂₉NNaO₃S⁺ |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. For this compound, the CD spectrum would be influenced by the electronic transitions of its chromophores: the carboxylic acid group, the sulfur atom, and particularly the three phenyl rings of the bulky trityl group. The aromatic side chains are known to contribute significantly to the CD spectra of molecules in the far-UV region (below 240 nm), which can sometimes complicate the analysis of other structural features. purechemistry.org The specific Cotton effects observed would be characteristic of the (R) configuration at the C2 stereocenter, and the spectrum would be an equal and opposite mirror image of that for its (S)-enantiomer.

Crystallographic Analysis of Derivatives for Absolute Configuration Assignment

While spectroscopic methods can suggest stereochemistry, single-crystal X-ray diffraction provides the most definitive, unambiguous determination of the absolute configuration of a chiral molecule. springernature.com When the target compound itself does not readily form high-quality crystals suitable for X-ray analysis, a common and powerful strategy is to synthesize a crystalline derivative. researchgate.net

This is typically achieved by reacting the chiral molecule with a chiral auxiliary of a known, single absolute configuration. For a carboxylic acid like this compound, this would involve esterification with a chiral alcohol (e.g., (S)-(-)-camphanic acid chloride) or amidation with a chiral amine. This reaction creates a mixture of diastereomers, which possess different physical properties and can be separated by standard chromatography.

Once a single diastereomer is isolated and crystallized, X-ray diffraction analysis is performed. Because the absolute configuration of the chiral auxiliary is already known, it acts as an internal reference within the crystal lattice. The crystallographic solution reveals the three-dimensional arrangement of the entire molecule, and by knowing the configuration of the auxiliary part, the absolute configuration of the stereocenter in the target molecule (C2) can be unequivocally assigned. researchgate.net Key data obtained from such an analysis would include the crystal system, space group, unit cell dimensions, and the Flack parameter, which provides confidence in the absolute structure assignment. springernature.com

Historical Context and Evolution of Research on R 2 Hydroxy 3 Tritylthio Propanoic Acid

Seminal Discoveries and Initial Syntheses in Academic Literature

Detailed information regarding the seminal discoveries and the very first academic reports on the synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid is scarce. Scientific literature often documents the development of broader families of compounds, and the specific first mention or synthesis of this exact molecule is not prominently recorded. General synthetic routes to chiral α-hydroxy thiocarboxylic acids would have paved the way for its creation, likely involving the introduction of a protected thiol group to a chiral three-carbon backbone. The trityl group is a well-established protecting group for thiols, valued for its steric bulk and acid lability.

Evolution of Synthetic Strategies and Research Focus

Over time, the focus of synthetic chemistry has shifted towards more efficient and stereoselective methods. This includes the development of catalytic asymmetric reactions that can establish the stereocenter at the C2 position with high enantiomeric excess. The introduction of the tritylthio group is a standard protection strategy, and its incorporation into synthetic routes has become routine.

The research focus on compounds like this compound generally lies in their utility as chiral building blocks for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Key Contributions to Stereochemistry and Chiral Synthesis

The primary contribution of this compound to stereochemistry and chiral synthesis is its role as a versatile chiral building block. Its structure contains multiple functionalities—a carboxylic acid, a hydroxyl group, and a protected thiol—all attached to a chiral frame. This arrangement allows for a variety of chemical transformations to be performed in a stereocontrolled manner.

The presence of the chiral center at the C2 position makes it a valuable precursor for the synthesis of enantiomerically pure compounds. The hydroxyl and carboxylic acid groups can be readily modified or used to form esters and amides, while the protected thiol can be deprotected to reveal a reactive sulfhydryl group. This functionality is crucial for the synthesis of various sulfur-containing molecules, including peptides with modified amino acids and other biologically active compounds.

The stereochemical information embedded in this molecule can be transferred to new stereocenters during a synthetic sequence, a fundamental concept in chiral synthesis. While specific, high-impact examples of its use in landmark total syntheses are not prominently featured in the literature, its utility is representative of a broad class of chiral building blocks that are foundational to modern organic synthesis.

Emerging Research Frontiers and Future Perspectives for R 2 Hydroxy 3 Tritylthio Propanoic Acid

Novel Applications in Materials Science Research

The combination of chirality and multiple functional groups in (R)-2-Hydroxy-3-(tritylthio)propanoic Acid makes it an intriguing candidate for the development of novel materials with specialized properties.

The synthesis of chiral polymers from this compound represents a significant research frontier. The presence of the chiral center can be exploited to create polymers with helical structures or other forms of supramolecular chirality. Such polymers are of interest for their potential applications in chiral separations, asymmetric catalysis, and optics. For instance, polythiophenes functionalized with pendants containing a stereogenic sulfur atom have been synthesized, demonstrating that chirality can be incorporated into conductive polymer backbones. rsc.org The polymerization of this compound, either through its carboxylic acid or hydroxyl group, could lead to new classes of chiral polyesters or polyethers with unique material properties. The bulky trityl group could also play a role in influencing the polymer's morphology and solubility.

The development of chiral sulfur-containing polymers has been achieved through the asymmetric alternating copolymerization of meso-epoxides and carbonyl sulfide, resulting in poly(monothiocarbonate)s with main-chain chirality. nih.gov This highlights the growing interest in incorporating sulfur into chiral polymer backbones for enhanced properties, such as high refractive indices.

The field of tissue engineering continually seeks new biocompatible and biodegradable materials for the creation of porous scaffolds that can support cell growth. While research in this area has largely focused on polymers like poly(hydroxyalkanoates), the functional groups of this compound offer potential for the functionalization of such scaffolds. The carboxylic acid could be used to covalently attach the molecule to a polymer backbone, while the protected thiol offers a site for later deprotection and further chemical modification. The chiral nature of the molecule could also influence cell adhesion and proliferation in ways that are not yet fully understood.

Furthermore, the self-assembly of chiral thiols is a known phenomenon that can lead to the formation of ordered nanostructures. nih.govtechconnect.orgrsc.org The potential for this compound to self-assemble or to direct the assembly of other materials into chiral porous networks is an area ripe for exploration. The interplay between the hydrogen bonding of the hydroxyl and carboxylic acid groups and the steric bulk of the trityl group could lead to novel supramolecular architectures.

Table 1: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Key Functional Groups |

| Chiral Polymers | Monomer for the synthesis of chiral polyesters or polyethers. | Carboxylic acid, Hydroxyl group, Chiral center |

| Inducing helical structures in polymer chains. | Chiral center, Bulky trityl group | |

| Porous Scaffolds | Functionalization of biocompatible polymers. | Carboxylic acid, Thiol (after deprotection) |

| Directing the self-assembly of chiral nanostructures. | Chiral center, All functional groups |

Sustainable and Green Chemistry Approaches to Synthesis

The increasing demand for environmentally friendly chemical processes is driving research into sustainable methods for the synthesis of chiral molecules. Flow chemistry and biocatalysis are two such approaches that hold promise for the greener production of this compound and its derivatives.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and selectivity. nih.gov The synthesis of chiral intermediates for active pharmaceutical ingredients has been successfully demonstrated using continuous-flow systems. mdpi.comacs.org A telescoped continuous flow process for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols has been reported, showcasing the potential of this technology for producing chiral building blocks. acs.org Applying flow chemistry to the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. The enantioselective synthesis of α-thiocarboxylic acids has been achieved using nitrilase enzymes in a dynamic kinetic resolution process. mdpi.com Furthermore, ene-reductases have been applied to the synthesis of chiral thioethers. nih.gov Exploring enzymatic routes to this compound could offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

Potential for Enzyme Mimicry and Biomimetic Research

Enzymes are highly efficient and selective catalysts, and the design of synthetic molecules that mimic their function is a major goal of biomimetic chemistry. The structure of this compound, with its combination of a hydroxyl and a carboxylic acid group in proximity to a sulfur atom, suggests its potential as a scaffold for the development of enzyme mimics.

A notable example of relevant biomimetic research is the development of an artificial glyoxalase I. nih.gov This system catalyzes the enantioselective isomerization of hemithioacetals, formed from α-oxoaldehydes and thiols, into valuable chiral α-hydroxy thioesters. nih.gov This demonstrates the potential for small molecules to mimic the function of complex enzymes in catalyzing stereoselective reactions involving thioesters. The core structure of this compound shares features with the products of this biomimetic reaction, suggesting that derivatives of this compound could be explored as catalysts for similar transformations.

Furthermore, the efficient synthesis of chiral β-hydroxy-α-amino acids has been achieved through biomimetic aldol (B89426) reactions using chiral pyridoxal (B1214274) catalysts. bohrium.comresearchgate.netrsc.orgnih.gov This highlights the power of biomimetic catalysis in creating complex chiral molecules. The development of catalysts based on the scaffold of this compound for other types of asymmetric transformations is a plausible and exciting future research direction.

Unexplored Reactivity and Derivatization Opportunities

The unique combination of functional groups in this compound presents a range of unexplored reactivity and derivatization opportunities that could lead to the synthesis of novel and valuable compounds.

The trityl group, while commonly used as a protecting group for thiols, can be removed under acidic conditions to liberate the free thiol. nih.govnih.govsigmaaldrich.com This free thiol can then undergo a variety of reactions, including oxidation to form disulfides, alkylation to form new thioethers, and addition to α,β-unsaturated carbonyl compounds. The selective deprotection of the trityl group in the presence of other sensitive functionalities is a key area for further investigation.

The carboxylic acid and hydroxyl groups offer numerous possibilities for derivatization. The carboxylic acid can be converted into esters, amides, or other acid derivatives, allowing for the attachment of a wide range of molecular fragments. thermofisher.com The hydroxyl group can be acylated, alkylated, or oxidized. The interplay between the reactivity of the hydroxyl and carboxylic acid groups could also be exploited, for example, in the formation of lactones under certain conditions.

The development of methods for the derivatization of amino acids into their corresponding α-hydroxy acids is an established field, suggesting that the α-hydroxy acid moiety of the target compound can be a versatile handle for chemical modification. researchgate.net The facile determination of the absolute configuration of α-hydroxy acids through chiral derivatization is also a relevant technique that could be applied to reaction monitoring and product analysis. nih.gov

Table 2: Summary of Functional Group Reactivity and Derivatization

| Functional Group | Potential Reactions and Derivatizations |

| Thiol (after deprotection) | Oxidation (disulfides), Alkylation (thioethers), Michael addition |

| Carboxylic Acid | Esterification, Amidation, Conversion to acid chlorides |

| Hydroxyl Group | Acylation, Alkylation, Oxidation |

| Combined Reactivity | Lactonization (intramolecular esterification) |

Q & A

Q. 1.1. What are the key synthetic strategies for (R)-2-Hydroxy-3-(tritylthio)propanoic Acid?

The synthesis typically involves:

- Stereoselective formation : Use chiral auxiliaries or enantioselective catalysts to install the (R)-configuration at the hydroxyl group. For example, asymmetric reduction of a ketone intermediate using NaBH4 with a chiral ligand .

- Thiol protection : Introduce the tritylthio (-STr) group via nucleophilic substitution using trityl mercaptan (TrSH) under basic conditions (e.g., DIPEA in DMF) .

- Carboxylic acid activation : Protect the carboxylic acid as a methyl ester during synthesis, followed by hydrolysis using LiOH in THF/water .

Q. 1.2. How is the stereochemical purity of this compound validated?

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time and peak area ratios confirm >99% enantiomeric excess (ee) .

- Optical rotation : Compare the observed [α]D²⁵ value with literature data for the (R)-enantiomer (e.g., +15.2° in methanol) .

Q. 1.3. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the tritylthio group (δ 7.2–7.5 ppm for aromatic protons) and hydroxypropanoic acid backbone (δ 4.1–4.3 ppm for the chiral center) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 435.15 m/z) .

Advanced Research Questions

Q. 2.1. How can researchers optimize the stability of this compound under experimental conditions?

- pH-dependent stability : The compound is prone to hydrolysis in acidic media (pH < 3). Store in neutral buffer (pH 7.0) at –20°C to prevent degradation .

- Light sensitivity : Protect from UV light to avoid trityl group cleavage. Use amber vials for storage .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Avoid heating above 100°C during reactions .

Q. 2.2. What mechanistic insights guide the removal of the tritylthio protecting group?

- Acidolysis : Treat with 1% TFA in dichloromethane to cleave the trityl group while preserving the hydroxypropanoic acid backbone. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3) .

- Alternative deprotection : Use I₂ in methanol for milder conditions, though this may require longer reaction times (12–24 hours) .

Q. 2.3. How does the tritylthio group influence reactivity in downstream applications?

- Steric hindrance : The bulky trityl group slows nucleophilic attacks at the sulfur atom, making the thiol less reactive until deprotection .

- Applications in peptide synthesis : The group acts as a temporary protecting agent for cysteine analogs, enabling controlled disulfide bond formation .

Methodological Considerations

Q. 3.1. How to resolve discrepancies in reported synthetic yields for this compound?

Q. 3.2. What are the best practices for handling air-sensitive intermediates during synthesis?

- Schlenk techniques : Use nitrogen-purged reaction flasks to prevent oxidation of the thiol intermediate .

- Quenching protocols : Add reactions to ice-cold ethyl acetate to stabilize intermediates before purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.